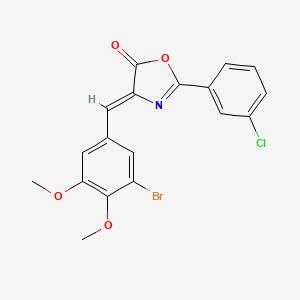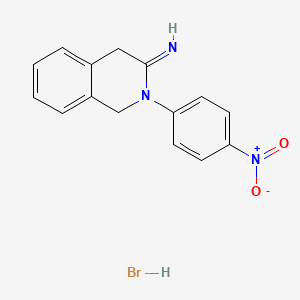
4-tert-butyl-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
科学的研究の応用
4-tert-butyl-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
作用機序
The mechanism of action of 4-tert-butyl-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. It also acts on the GABA-A receptors in the brain, which are responsible for the regulation of neuronal excitability, leading to its anticonvulsant properties.
Biochemical and Physiological Effects:
4-tert-butyl-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide has been found to exhibit significant biochemical and physiological effects such as reducing inflammation and pain, suppressing seizures, and improving cognitive function. It has also been found to have a low toxicity profile, making it a safe compound for use in various experiments.
実験室実験の利点と制限
One of the main advantages of 4-tert-butyl-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide is its ability to inhibit COX-2 enzyme, making it a useful tool for studying the role of inflammation in various diseases. However, its low solubility in aqueous solutions and instability under acidic conditions can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-tert-butyl-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide. One of the potential areas of research is the development of new drugs based on this compound for the treatment of various diseases such as inflammation, pain, and epilepsy. Another potential area of research is the study of its effects on other targets in the body, such as the immune system and the central nervous system. Finally, the development of new synthesis methods for this compound can lead to its wider availability for use in various experiments.
Conclusion:
In conclusion, 4-tert-butyl-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide is a promising compound that has potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. Its ability to inhibit COX-2 enzyme and act on GABA-A receptors makes it a useful tool for studying the role of inflammation and seizures in various diseases. However, further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis method of 4-tert-butyl-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide involves the reaction of tert-butylamine, benzoyl chloride, and succinic anhydride in the presence of a suitable solvent such as dichloromethane. The reaction mixture is then stirred at room temperature for several hours, followed by the addition of a suitable base such as sodium bicarbonate to neutralize the mixture. The resulting product is then purified using column chromatography to obtain the desired compound.
特性
IUPAC Name |
4-tert-butyl-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-19(2,3)13-10-8-12(9-11-13)16(22)20-21-17(23)14-6-4-5-7-15(14)18(21)24/h8-11,14-15H,4-7H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOOBKPDAXPTHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NN2C(=O)C3CCCCC3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2-chlorophenoxy)acetyl]amino}-N-(3,4-dimethylphenyl)benzamide](/img/structure/B6056221.png)
![1-[(5-chloro-3-methyl-1H-indol-2-yl)carbonyl]-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide](/img/structure/B6056229.png)
![2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol](/img/structure/B6056245.png)

![5-{[3-(2,3-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2,4-dimethylpyrimidine](/img/structure/B6056265.png)
![2-hydroxy-3-methoxybenzaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B6056266.png)
![1-benzyl-4-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B6056281.png)
![2-(ethylsulfonyl)-5-{[3-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1-(2-methoxyethyl)-1H-imidazole](/img/structure/B6056288.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-butenoyl)-3-piperidinyl]piperazine](/img/structure/B6056301.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-methyl-1-benzofuran-2-carbohydrazide](/img/structure/B6056310.png)
![2-acetyl-3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one](/img/structure/B6056314.png)

![2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6056323.png)